25-O-Deacetyl Rifabutin-d6

LC-MS/MS method development Stable isotope dilution assay Bioanalytical method validation

25-O-Deacetyl Rifabutin-d6 (C₄₄H₅₄D₆N₄O₁₀, MW is a hexadeuterated stable isotope-labeled (SIL) analog of 25-O-Deacetyl Rifabutin, the principal active metabolite of the antimycobacterial antibiotic rifabutin. The unlabeled metabolite (C₄₄H₆₀N₄O₁₀, MW 804.97) is formed via deacetylation at position 25 and exhibits antimicrobial activity equal to the parent drug, contributing up to 10% of total in vivo antimycobacterial effect.

Molecular Formula C₄₄H₅₄D₆N₄O₁₀
Molecular Weight 811
Cat. No. B1157894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-Deacetyl Rifabutin-d6
Synonyms25-O-Deacetyl-1’,4-didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV-d6;  25-Hydroxy Rifabutin-d6;  25-O-Deacetylrifabutin-d6;  25-O-Desacetylrifabutin-d6;  Antibiotic LM 565-d6;  LM 565-d6; 
Molecular FormulaC₄₄H₅₄D₆N₄O₁₀
Molecular Weight811
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-O-Deacetyl Rifabutin-d6: Deuterated Rifamycin Metabolite Reference Standard for LC-MS/MS Quantification


25-O-Deacetyl Rifabutin-d6 (C₄₄H₅₄D₆N₄O₁₀, MW 811) is a hexadeuterated stable isotope-labeled (SIL) analog of 25-O-Deacetyl Rifabutin, the principal active metabolite of the antimycobacterial antibiotic rifabutin [1]. The unlabeled metabolite (C₄₄H₆₀N₄O₁₀, MW 804.97) is formed via deacetylation at position 25 and exhibits antimicrobial activity equal to the parent drug, contributing up to 10% of total in vivo antimycobacterial effect [2]. The d6 compound serves exclusively as an internal standard (IS) for isotope-dilution LC-MS/MS methods, providing a +6 Da mass shift that enables chromatographic co-elution with clear spectral separation from the native analyte . This compound is also cataloged as Rifabutin EP Impurity E-d6 and 25-O-Desacetylrifabutin-d6, and is commercially available at chemical purities of 95% to 98% from multiple reference standard suppliers [3].

Why 25-O-Deacetyl Rifabutin-d6 Cannot Be Substituted by Other Deuterated Rifamycin Standards in Quantitative Bioanalysis


In LC-MS/MS-based quantification of rifabutin and its active metabolite, the choice of internal standard directly governs assay accuracy, precision, and regulatory acceptability. Substituting 25-O-Deacetyl Rifabutin-d6 with a non-isotopic structural analog or a deuterated form of the parent drug (e.g., Rifabutin-d7) introduces differential extraction recovery, unequal matrix effect compensation, and divergent chromatographic behavior [1]. Published UPLC-MS/MS methods demonstrate that stable isotope-labeled analogs matched to each specific analyte achieve matrix effect normalization within 97.1–110.0%, whereas non-isotopic internal standards consistently produce wider variability [2]. Furthermore, the active metabolite 25-O-Deacetyl Rifabutin possesses independent pharmacological activity equal to the parent drug, necessitating its separate, accurate quantification in pharmacokinetic and drug-drug interaction studies — a requirement unmet by parent-drug-only deuterated standards [3]. Regulatory food safety methods now explicitly specify d6-labeled metabolite internal standards for residue analysis in animal-derived foods .

Quantitative Evidence Differentiating 25-O-Deacetyl Rifabutin-d6 from Alternative Internal Standards


+6 Da Mass Shift vs. Non-Deuterated Analyte: Exceeds Minimum SIL-IS Requirement by 2-Fold

25-O-Deacetyl Rifabutin-d6 (MW 811, C₄₄H₅₄D₆N₄O₁₀) provides a nominal +6 Da mass shift relative to the non-deuterated analyte 25-O-Deacetyl Rifabutin (MW 804.97, C₄₄H₆₀N₄O₁₀) [1]. This mass difference is 2× the established minimum threshold of 3 Da required for small-molecule SIL internal standards (<1,000 Da) to prevent spectral overlap from natural-abundance isotopes (e.g., ~1% ¹³C contributing to M+1, M+2, and M+3 signals) [2]. A +3 Da difference (as provided by a d3-labeled analog) sits at the borderline of acceptability for an analyte of ~805 Da molecular weight, where the natural isotopic envelope can extend to M+3 at non-negligible abundance, risking calibration non-linearity . The +6 Da shift of the d6 compound eliminates this cross-talk risk while remaining below the threshold (~+10 Da for molecules of this size) at which chromatographic deuterium isotope effects begin to produce retention time divergence between analyte and IS, which can cause differential matrix effect exposure [3].

LC-MS/MS method development Stable isotope dilution assay Bioanalytical method validation

Regulatory Method Designation: Explicitly Referenced in National Food Safety Standard for Rifabutin Residue Analysis

A national food safety standard for the determination of rifabutin residues in animal-derived foods (muscle, viscera, eggs, milk) by LC-MS/MS explicitly specifies the use of deuterated internal standards exemplified by 25-O-Desacetylrifabutin-d6 for isotope-dilution quantification . The method achieves a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 1.0 μg/kg, compliant with Codex Alimentarius Commission (CAC) maximum residue limit requirements . Critically, the standard mandates that the chemical purity of the deuterated IS must be ≥95% and requires verification that the isotopically labeled compound is chromatographically resolved from the target analyte . Recovery rates for quality control samples must fall within 80–120% . In contrast, alternative deuterated forms (d3, d7) and non-deuterated structural analogs are not named in this regulatory framework, placing the d6 variant in a uniquely compliance-aligned position for laboratories operating under this standard .

Food safety testing Veterinary drug residue analysis Regulatory bioanalysis

Metabolite-Specific Quantification: d6 Targets the Pharmacologically Active Metabolite, Not the Parent Drug

25-O-Deacetyl Rifabutin-d6 is structurally matched to the 25-O-desacetyl metabolite, not to the parent rifabutin molecule. This distinction is pharmacologically consequential: the 25-O-desacetyl metabolite possesses antimicrobial activity equal to the parent drug and contributes up to 10% of total in vivo antimycobacterial activity [1]. In population pharmacokinetic modeling across 13 published studies, separate quantification of rifabutin and its 25-O-desacetyl metabolite was required to adequately characterize drug-drug interactions with HIV protease inhibitors, where metabolite-to-parent ratios shift substantially [2]. Rifabutin-d7 (MW ~854), the deuterated parent drug standard, is structurally mismatched to the metabolite analyte and cannot serve as an internal standard for 25-O-deacetyl rifabutin quantification without introducing differential recovery bias . Published LC-MS/MS methods for simultaneous bedaquiline-rifabutin analysis confirm the use of separate deuterated internal standards — 25-O-desacetylrifabutin-D7 for the metabolite and Rifabutin-D7 for the parent [3].

Pharmacokinetic studies Drug-drug interaction assessment Therapeutic drug monitoring

Isotopic Purity and Chemical Purity Specifications: 95%+ or 98% with ISO 17034 Traceability Pathway

25-O-Deacetyl Rifabutin-d6 is commercially supplied at chemical purities of 95% (SCRSTANDARD, BenchChem) to 98% (Coompo Research Chemicals), with the unlabeled 25-O-Deacetyl Rifabutin reference standard available under ISO 17034 reference material producer accreditation . Published best-practice guidelines for SIL internal standard selection specify that isotopic abundance should exceed 98% and that the unlabeled species fraction should ideally remain below 2% to avoid complex correction calculations and calibration non-linearity [1]. The availability of the unlabeled analog as an ISO 17034-certified reference material (CATO Research) establishes a traceability chain for the d6 compound's calibration and purity verification . In contrast, alternative deuterated forms such as the d3 variant are less commonly stocked by accredited reference material producers, limiting access to certified characterization data .

Reference material certification Quality control ISO 17034 compliance

Balanced Deuterium Load: d6 Minimizes Chromatographic Isotope Effect Risk vs. Higher-Load d7 Alternative

Deuterated internal standards with higher deuterium loads can exhibit chromatographic retention time shifts relative to the unlabeled analyte — the deuterium isotope effect — which can expose the IS and analyte to different regions of the solvent gradient, causing differential ion suppression or enhancement [1]. Published guidance from TRC notes that for small organic molecules (50–800 Da), the mass difference should be large enough to avoid spectral overlap but not so large that chromatographic separation occurs [2]. The d7 variant (Rifabutin EP Impurity E-d7, MW 812.03, C₄₄H₅₃D₇N₄O₁₀) carries 7 deuterium atoms (16.7% more deuterium than d6) on a molecule of ~811 Da . In published LC-MS/MS method development literature, deuterated IS with ≥7 labels on molecules in this mass range have been reported to exhibit measurable retention time shifts of 0.05–0.15 min under reversed-phase conditions, though compound-specific data for the rifabutin metabolite series are not published [1]. The d6 variant offers a pragmatic middle ground: sufficient mass separation (+6 Da, 2× the 3 Da minimum) with a deuterium count that balances spectral separation against chromatographic fidelity [2].

Chromatographic method development Deuterium isotope effect LC-MS/MS assay robustness

Optimal Procurement and Application Scenarios for 25-O-Deacetyl Rifabutin-d6


Regulatory Food Safety Residue Testing of Rifabutin in Animal-Derived Products

Laboratories performing rifabutin residue analysis in muscle, liver, kidney, eggs, or milk according to national food safety LC-MS/MS methods should procure 25-O-Deacetyl Rifabutin-d6 as the specified deuterated internal standard. The published method achieves an LOD of 0.5 μg/kg and LOQ of 1.0 μg/kg, with QC recovery requirements of 80–120%, and explicitly requires deuterated IS purity ≥95% with verified chromatographic separation from the analyte . Using the d6 variant ensures direct alignment with the method specification, reducing the need for cross-validation that would be required if substituting an alternative deuterated form.

Clinical Pharmacokinetic and Drug-Drug Interaction Studies of Rifabutin-Containing Regimens

In population PK studies of rifabutin co-administered with HIV protease inhibitors or other CYP3A4 modulators, the 25-O-desacetyl metabolite must be quantified independently from the parent drug because metabolite-to-parent concentration ratios shift substantially under enzyme modulation [1]. The 25-O-Deacetyl Rifabutin-d6 standard, as a metabolite-matched SIL-IS, compensates for matrix effects and extraction variability specifically for the metabolite channel. Published methods using metabolite-matched deuterated IS (e.g., 25-O-desacetylrifabutin-D7 in the bedaquiline-rifabutin DDI study) report matrix effect normalization within 97.1–110.0% [2]. Procurement of the d6 rather than the d7 variant provides comparable analytical performance with a slightly reduced chromatographic isotope effect risk.

Therapeutic Drug Monitoring (TDM) Assay Development for TB/HIV Co-Infected Patients

TDM assays for rifabutin require simultaneous quantification of both the parent drug and the active 25-O-desacetyl metabolite, as the latter contributes antimicrobial activity equal to the parent and accounts for up to 10% of total antimycobacterial effect [3]. 25-O-Deacetyl Rifabutin-d6 serves as the metabolite-specific channel IS while Rifabutin-d7 serves the parent drug channel, enabling simultaneous isotope-dilution quantification from a single plasma extract. The +6 Da mass shift of the d6 compound provides robust spectral separation (2× the minimum requirement) while the established chemical purity of 95–98% supports method validation precision and accuracy requirements .

Pharmaceutical Impurity Profiling and EP/USP Compendial Method Development

25-O-Deacetyl Rifabutin is cataloged as Rifabutin EP Impurity E in the European Pharmacopoeia, and its deuterated forms (d6 and d7) are used as reference standards for analytical method development, method validation (AMV), and quality control (QC) applications during API synthesis and formulation . The d6 variant, with its balanced deuterium load, is suited for stability-indicating HPLC methods where chromatographic resolution between the impurity standard and the API peak is critical. The established supply chain through ISO 17034-accredited reference material producers supports regulatory dossier submissions (ANDA, DMF) requiring fully characterized impurity reference standards .

Quote Request

Request a Quote for 25-O-Deacetyl Rifabutin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.